molecular formula C15H21NO3 B018210 N-Dihydrocinnamoylaminocaproic Acid CAS No. 178622-38-3

N-Dihydrocinnamoylaminocaproic Acid

Cat. No.: B018210
CAS No.: 178622-38-3
M. Wt: 263.33 g/mol
InChI Key: ZIHJXSNRVVFXCZ-UHFFFAOYSA-N
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Description

6-(3-phenylpropanoylamino)hexanoic Acid is an organic compound with the molecular formula C15H21NO3 It is a derivative of hexanoic acid, where the amino group is substituted with a 3-phenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-phenylpropanoylamino)hexanoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid and 3-phenylpropanoic acid.

    Amidation Reaction: Hexanoic acid is first converted to its corresponding amine, 6-aminohexanoic acid, through a reduction reaction.

    Acylation: The 6-aminohexanoic acid is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in 6-(3-phenylpropanoylamino)hexanoic Acid.

Industrial Production Methods

Industrial production of 6-(3-phenylpropanoylamino)hexanoic Acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-phenylpropanoylamino)hexanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces amines.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

6-(3-phenylpropanoylamino)hexanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-phenylpropanoylamino)hexanoic Acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    6-aminohexanoic acid: A precursor in the synthesis of 6-(3-phenylpropanoylamino)hexanoic Acid.

    3-phenylpropanoic acid: Another precursor used in the synthesis.

    Hexanoic acid: The parent compound from which 6-(3-phenylpropanoylamino)hexanoic Acid is derived.

Uniqueness

6-(3-phenylpropanoylamino)hexanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its precursors and other similar compounds.

Properties

IUPAC Name

6-(3-phenylpropanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(11-10-13-7-3-1-4-8-13)16-12-6-2-5-9-15(18)19/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHJXSNRVVFXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404408
Record name 6-(3-phenylpropanoylamino)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178622-38-3
Record name 6-(3-phenylpropanoylamino)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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